1-(3-Bromophenyl)-3-phenyl-1,3-propanedione
Overview
Description
1-(3-Bromophenyl)-3-phenyl-1,3-propanedione is an organic compound that belongs to the class of β-diketones This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a phenyl group attached to the propanedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)-3-phenyl-1,3-propanedione can be synthesized through various synthetic routes. One common method involves the Claisen condensation reaction between 3-bromobenzaldehyde and acetophenone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and distillation to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-phenyl-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-3-phenyl-1,3-propanedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)-3-phenyl-1,3-propanedione
- 1-(3-Chlorophenyl)-3-phenyl-1,3-propanedione
- 1-(3-Bromophenyl)-3-(4-methoxyphenyl)-1,3-propanedione
Uniqueness
1-(3-Bromophenyl)-3-phenyl-1,3-propanedione is unique due to the presence of the bromine atom at the meta position on the phenyl ring, which influences its reactivity and chemical properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its ortho and para analogs .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-phenylpropane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-13-8-4-7-12(9-13)15(18)10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRMMLQWCOHDJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262472 | |
Record name | 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25856-02-4 | |
Record name | 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25856-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)-3-phenyl-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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